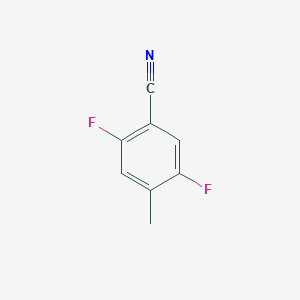

2,5-Difluoro-4-methylbenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-difluoro-4-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c1-5-2-8(10)6(4-11)3-7(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPNDTPNCYOHHFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629197 | |

| Record name | 2,5-Difluoro-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003708-66-4 | |

| Record name | 2,5-Difluoro-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Difluoro-4-methylbenzonitrile: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Benzonitriles in Medicinal Chemistry

The introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. This strategy is prized for its ability to modulate a compound's metabolic stability, binding affinity, and pharmacokinetic profile. Among the vast array of fluorinated building blocks, 2,5-Difluoro-4-methylbenzonitrile, with the CAS number 1003708-66-4 , has emerged as a particularly valuable intermediate.[1] Its unique substitution pattern—a nitrile group for synthetic versatility, two fluorine atoms for enhanced biological properties, and a methyl group for steric and electronic influence—positions it as a critical component in the synthesis of complex, high-value molecules, notably in the development of targeted cancer therapies. This guide provides a comprehensive technical overview of this compound, from its synthesis and physicochemical properties to its applications and safe handling.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its effective use in research and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1003708-66-4 | [1] |

| Molecular Formula | C₈H₅F₂N | [2] |

| Molecular Weight | 153.13 g/mol | [2] |

| Appearance | White to off-white crystalline solid | General Observation |

| Purity | Typically ≥98% | [2] |

Spectroscopic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling constants are influenced by the electron-withdrawing nature of the nitrile and fluorine substituents.

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the nitrile carbon, the aromatic carbons, and the methyl carbon. The chemical shifts of the fluorinated carbons will be particularly informative.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is characterized by several key absorption bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile stretch) | ~2230 - 2240 | Strong, Sharp |

| C-F (Aromatic) | ~1200 - 1300 | Strong |

| C-H (Aromatic) | ~3000 - 3100 | Medium |

| C-H (Alkyl) | ~2850 - 2960 | Medium |

The strong, sharp peak around 2230-2240 cm⁻¹ is a definitive indicator of the nitrile functional group.[3]

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z = 153. The fragmentation pattern will be influenced by the stability of the aromatic ring and the nature of the substituents.

Synthesis of this compound: A Mechanistic Approach

While multiple synthetic routes to fluorinated benzonitriles exist, a common and effective strategy involves the cyanation of an appropriately substituted aryl halide. A plausible synthetic pathway for this compound is outlined below.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Illustrative)

This protocol is an illustrative example based on established chemical transformations.

Step 1: Nitration of 1,4-Difluoro-2-methylbenzene

-

To a cooled (0-5 °C) solution of concentrated sulfuric acid, add 1,4-Difluoro-2-methylbenzene dropwise with stirring.

-

Slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,4-Difluoro-2-methyl-5-nitrobenzene.

Step 2: Reduction of the Nitro Group

-

To a solution of 1,4-Difluoro-2-methyl-5-nitrobenzene in ethanol and water, add iron powder and a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the hot reaction mixture through celite to remove the iron salts.

-

Concentrate the filtrate to remove ethanol and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product, 4-Amino-2,5-difluorotoluene, with an organic solvent.

Step 3: Sandmeyer Reaction

-

Dissolve 4-Amino-2,5-difluorotoluene in an aqueous solution of hydrobromic acid.

-

Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

-

Allow the reaction to warm to room temperature and then heat gently to drive the reaction to completion.

-

Extract the product, 4-Bromo-2,5-difluorotoluene, with an organic solvent.

Step 4: Cyanation

-

To a solution of 4-Bromo-2,5-difluorotoluene in a polar aprotic solvent such as dimethylformamide (DMF), add copper(I) cyanide.

-

Heat the reaction mixture to reflux for several hours, monitoring by TLC or GC-MS.

-

After completion, cool the reaction mixture and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

-

Extract the product, this compound, with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization.

Applications in Drug Discovery and Development

The structural features of this compound make it a highly sought-after intermediate in the synthesis of pharmacologically active compounds.

Role as a Key Intermediate in PARP Inhibitor Synthesis

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant efficacy in treating cancers with specific DNA repair defects, such as those with BRCA1/2 mutations. Several PARP inhibitors feature complex heterocyclic scaffolds, and the synthesis of these molecules often relies on versatile building blocks like this compound. The fluorine atoms can enhance binding to the target enzyme, while the nitrile group provides a handle for further chemical transformations.

Illustrative Synthetic Application

While specific proprietary synthetic routes for marketed drugs are often not publicly disclosed in detail, the use of similar fluorinated benzonitriles is well-documented in the patent literature for the synthesis of PARP inhibitors. For example, the core of many PARP inhibitors contains a phthalazinone or a similar heterocyclic system. The synthesis of such systems can involve the reaction of a substituted benzonitrile with hydrazine or a related derivative.

Caption: General application of this compound in the synthesis of PARP inhibitor scaffolds.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on data for similar fluorinated benzonitriles, this compound should be handled as a potentially hazardous substance.[4][5][6][7]

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin and Eye Irritation: May cause skin and serious eye irritation.

Recommended Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, with significant applications in the pharmaceutical industry. Its unique combination of functional groups allows for the strategic introduction of fluorine and a synthetically useful nitrile moiety, making it an important intermediate in the development of novel therapeutics, particularly in the field of oncology. A thorough understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in the laboratory.

References

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Potential: The Role of this compound as a Biochemical Reagent. Retrieved from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. 2,5-Difluoro-4-methyl benzonitrile - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. fishersci.com [fishersci.com]

- 5. aksci.com [aksci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

Introduction: Situating a Key Synthetic Building Block

An In-depth Technical Guide to the Physical Properties of 2,5-Difluoro-4-methylbenzonitrile

This compound (CAS No. 1003708-66-4) is a fluorinated aromatic nitrile, a class of compounds of significant interest in modern chemical research.[1] The strategic placement of two fluorine atoms and a nitrile group on a toluene framework imparts a unique electronic profile, enhancing both stability and reactivity for subsequent synthetic transformations.[2] These characteristics make fluorinated benzonitriles valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.[2][3][4] Understanding the core physical and spectroscopic properties of this molecule is a prerequisite for its effective use in drug development and materials science, ensuring purity, consistent reaction outcomes, and safety. This guide provides a detailed examination of these properties from the perspective of a senior application scientist, emphasizing the practical implications for researchers in the field.

Core Physicochemical Properties

The fundamental physical properties of a compound govern its behavior in both storage and reaction conditions. For this compound, these properties are summarized below. The data is compiled from various chemical suppliers and databases, representing typical specifications for this reagent.

| Property | Value | Source(s) |

| CAS Number | 1003708-66-4 | [1] |

| Molecular Formula | C₈H₅F₂N | [5][6] |

| Molecular Weight | 153.13 g/mol | [5][7] |

| Appearance | White to off-white crystalline solid or powder | Inferred from similar compounds[8][9] |

| Purity | Typically ≥97% or ≥99% (GC) | [1][5] |

| Solubility | Expected to be soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF) and have low solubility in water. | [10] |

| Stability | Stable under normal storage conditions. | [10] |

The presence of two highly electronegative fluorine atoms significantly influences the molecule's polarity and intermolecular interactions, contributing to its solid state at room temperature and its solubility profile. The nitrile group further enhances polarity.

Spectroscopic Characterization: The Fingerprint of the Molecule

Confirming the identity and purity of this compound requires a multi-faceted spectroscopic approach. Each technique provides a unique piece of structural information, and together they form a self-validating system of analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. For this molecule, the most prominent and diagnostic peak is the C≡N (nitrile) stretch.

-

C≡N Stretch: Aromatic nitriles typically exhibit a sharp, intense absorption peak in the range of 2240-2220 cm⁻¹.[11] This peak's intensity is due to the large change in dipole moment during the stretching vibration of the polar carbon-nitrogen triple bond.[11]

-

C-F Stretches: Strong absorptions corresponding to the aryl C-F stretching vibrations are expected in the 1300-1100 cm⁻¹ region.

-

Aromatic C-H & C=C Stretches: Peaks corresponding to aromatic C-H stretching will appear above 3000 cm⁻¹, while aromatic ring C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two distinct signals:

-

Methyl Protons (-CH₃): A singlet (or a closely coupled multiplet due to long-range H-F coupling) in the range of δ 2.0-2.5 ppm. The exact shift is influenced by the adjacent fluorine and nitrile groups.

-

Aromatic Protons (Ar-H): Two signals in the aromatic region (δ 7.0-8.0 ppm). These protons will appear as complex multiplets due to proton-proton and proton-fluorine (³J-HF and ⁴J-HF) coupling.

-

-

¹³C NMR: The carbon NMR spectrum will provide a count of the unique carbon environments. Due to the fluorine substituents, all aromatic carbon signals will be split into doublets because of carbon-fluorine coupling (¹J-CF, ²J-CF, etc.), which is a key diagnostic feature.

-

Nitrile Carbon (-CN): A signal around δ 115-120 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-165 ppm). The two carbons directly bonded to fluorine will show very large one-bond coupling constants (¹J-CF ≈ 240-260 Hz).

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 15-25 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight, approximately 153.13.[7] High-resolution mass spectrometry (HRMS) would confirm the elemental formula C₈H₅F₂N by providing a highly accurate mass measurement (e.g., calculated monoisotopic mass of 153.0390 Da).[6][7]

Workflow for Physicochemical Identity & Purity Verification

For any research or development application, verifying the identity and purity of an incoming batch of starting material is a critical, non-negotiable step. The following workflow represents a standard, self-validating protocol for the characterization of this compound.

Caption: Workflow for identity and purity verification of this compound.

This systematic approach ensures that the material meets all specifications before being committed to a synthetic route, preventing the costly failure of subsequent reaction steps. The initial physical tests provide a quick screen, followed by definitive structural confirmation using a combination of spectroscopic techniques. Finally, chromatographic analysis provides a quantitative measure of purity.

Safety, Handling, and Storage

As a functionalized aromatic nitrile, this compound requires careful handling. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar fluorinated benzonitriles provides a strong basis for hazard assessment.

-

GHS Hazards: Similar compounds are classified as toxic if swallowed, in contact with skin, or if inhaled.[12][13] They are also known to cause skin and serious eye irritation.[12][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[14] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9]

-

Handling: Avoid creating dust.[13] Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[8][14]

Conclusion

This compound is a precisely substituted aromatic compound with a distinct set of physical and spectroscopic properties. Its identity is unequivocally confirmed by the characteristic nitrile stretch in its IR spectrum, the unique splitting patterns from H-F and C-F coupling in its NMR spectra, and its exact mass as determined by mass spectrometry. A thorough understanding and verification of these properties using a systematic workflow are essential for any researcher intending to use this versatile building block, ensuring the integrity and success of their synthetic endeavors in the pharmaceutical and materials science fields.

References

-

MDPI. "Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck–Condon Simulations." Available at: [Link].

-

Ningbo Innopharmchem Co., Ltd. "Exploring 2-Fluorobenzonitrile: Properties, Applications, and Manufacturing." Available at: [Link].

-

Chemsrc. "this compound | CAS#:1003708-66-4." Available at: [Link].

-

The Royal Society of Chemistry. "Electronic Supplementary Information." Available at: [Link].

-

ACS Publications. "Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel | Organometallics." Available at: [Link].

-

PubChem. "2,4-Difluoro-3-methylbenzonitrile | C8H5F2N | CID 11344119." Available at: [Link].

-

PubChem. "2-Fluoro-4-methylbenzonitrile | C8H6FN | CID 2778443." Available at: [Link].

- Google Patents. "CN1962623A - Process for preparing 2,4-difluoro benzonitril.

-

Sparrow Chemical. "Fluorobenzonitrile Series." Available at: [Link].

-

Organic Syntheses. "Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile." Available at: [Link].

-

PubChemLite. "this compound (C8H5F2N)." Available at: [Link].

-

ResearchGate. "Synthesis of 2,6-difluoro-4-hydroxybenzonitrile." Available at: [Link].

-

BMRB. "bmse000284 Benzonitrile at BMRB." Available at: [Link].

-

PrepChem.com. "Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile (28)." Available at: [Link].

-

University of Alberta. "Tables For Organic Structure Analysis." Available at: [Link].

-

NIST WebBook. "Benzonitrile, 4-methyl-." Available at: [Link].

- Google Patents. "CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

-

Spectroscopy Online. "Organic Nitrogen Compounds IV: Nitriles." Available at: [Link].

Sources

- 1. This compound | CAS#:1003708-66-4 | Chemsrc [chemsrc.com]

- 2. sparrow-chemical.com [sparrow-chemical.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2,5-Difluoro-4-methyl benzonitrile - Aromsyn Co.,Ltd. [aromsyn.com]

- 6. PubChemLite - this compound (C8H5F2N) [pubchemlite.lcsb.uni.lu]

- 7. 2,4-Difluoro-3-methylbenzonitrile | C8H5F2N | CID 11344119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. 2,4-Difluoro-5-Methyl-Benzonitrile | Properties, Uses, Safety Data & Suppliers in China [nj-finechem.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. 2-Fluoro-4-methylbenzonitrile | 85070-67-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

2,5-Difluoro-4-methylbenzonitrile molecular weight

An In-depth Technical Guide to 2,5-Difluoro-4-methylbenzonitrile

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules have established themselves as indispensable building blocks. The strategic introduction of fluorine atoms into a molecular scaffold can profoundly influence its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] this compound (CAS No. 1003708-66-4) is a prime example of such a high-value reagent.[1][3] Its unique trifunctionalized aromatic structure—featuring a nitrile group, two fluorine substituents, and a methyl group—renders it a versatile intermediate for the synthesis of complex chemical entities.[1][4]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, focusing on its core properties, synthesis, analytical characterization, and applications, particularly within the context of pharmaceutical research.

Physicochemical and Structural Properties

The defining characteristics of this compound are summarized below. Understanding these properties is fundamental to its effective use in synthesis and research. The molecular weight is a critical parameter for stoichiometric calculations in reaction planning, while its structural features dictate its reactivity and potential interactions.

| Property | Value | Source |

| Molecular Weight | 153.13 g/mol | PubChem[5] |

| Monoisotopic Mass | 153.03900549 Da | PubChem[5] |

| Molecular Formula | C₈H₅F₂N | Aromsyn Co.,Ltd.[4], PubChemLite[6] |

| CAS Number | 1003708-66-4 | NINGBO INNO PHARMCHEM CO.,LTD.[1], Chemsrc[3] |

| Canonical SMILES | CC1=CC(=C(C=C1F)C#N)F | PubChemLite[6] |

| InChI Key | JPNDTPNCYOHHFX-UHFFFAOYSA-N | PubChemLite[6] |

| Typical Purity | ≥95% - 99.0% | NINGBO INNO PHARMCHEM CO.,LTD.[1], Aromsyn Co.,Ltd.[4] |

| Physical State | Solid Crystalline Powder | Fisher Scientific[7] |

Strategic Synthesis

The synthesis of substituted benzonitriles often involves the introduction of the nitrile group onto a pre-functionalized aromatic ring. A common and effective method is the cyanation of an aryl halide. For this compound, a plausible and industrially relevant synthetic route starts from 1-iodo-2,5-difluoro-4-methylbenzene, utilizing a copper(I) cyanide-mediated Rosenmund-von Braun reaction.

The choice of an iodide as the leaving group is strategic; aryl iodides are typically more reactive than the corresponding bromides or chlorides in nucleophilic aromatic substitution and cross-coupling reactions, often allowing for milder reaction conditions and higher yields. Copper(I) cyanide is a standard reagent for this transformation.

Conceptual Synthesis Workflow

Caption: General synthetic pathway for this compound.

Experimental Protocol: Cyanation of 1-Iodo-2,5-difluoro-4-methylbenzene

This protocol is a representative procedure based on established methods for similar cyanation reactions.[2]

-

Reactor Setup: A three-neck round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple. The system is purged with dry nitrogen gas.

-

Reagent Charging: To the flask, add 1-iodo-2,5-difluoro-4-methylbenzene (1.0 eq), copper(I) cyanide (1.2 eq), and a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or pyridine. The use of a slight excess of CuCN ensures complete conversion of the starting material.

-

Reaction Execution: The mixture is heated to reflux (typically 140-160 °C) and stirred vigorously. The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aryl iodide is consumed (typically 4-24 hours).

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into an aqueous solution of ferric chloride and hydrochloric acid or an aqueous solution of sodium cyanide to decompose the copper complexes. This step is crucial for breaking down the copper-nitrile complex and must be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or column chromatography on silica gel may be employed to achieve high purity (≥98%).

-

Applications in Drug Discovery & Medicinal Chemistry

This compound is not merely a chemical curiosity; it is a key building block in the synthesis of pharmacologically active molecules.[1][4] The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, providing access to a wide array of derivatives.

The true value of this reagent lies in the synergistic effect of its substituents. The difluoro substitution pattern is particularly significant. Fluorine atoms can enhance binding affinity to protein targets by forming hydrogen bonds and other non-covalent interactions, while simultaneously blocking sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.[2][8]

A prominent area where such fluorinated scaffolds are employed is in the development of enzyme inhibitors, such as Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors for cancer therapy.[2]

Role as a Pharmaceutical Intermediate

Caption: Versatility of this compound in generating diverse scaffolds.

Analytical Characterization Workflow

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of this compound. A combination of spectroscopic and chromatographic techniques is employed.

Standard Analytical Techniques

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and proton environment analysis. | Signals corresponding to the aromatic protons and the methyl group protons. Aromatic signals will show splitting patterns (coupling) due to both H-H and H-F interactions. |

| ¹³C NMR | Carbon skeleton confirmation. | Resonances for each unique carbon atom. Carbon signals will be split by adjacent fluorine atoms (C-F coupling), which is highly diagnostic. |

| ¹⁹F NMR | Direct confirmation of fluorine presence and environment. | Two distinct signals for the two non-equivalent fluorine atoms, showing coupling to each other and to adjacent protons. |

| Mass Spectrometry (MS) | Molecular weight confirmation. | A molecular ion peak (M+) consistent with the calculated monoisotopic mass (153.039 Da).[6] |

| Infrared (IR) Spectroscopy | Functional group identification. | A sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of the nitrile (C≡N) stretch. |

| HPLC/GC | Purity assessment. | A single major peak indicating the purity of the compound (e.g., >98%).[9] |

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), although residual solvent peaks are often used for referencing (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[10]

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts and coupling constants for all resonances.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound. While a specific safety data sheet (SDS) for this compound must be consulted, general precautions for related aromatic nitriles and fluorinated compounds apply.

Key Safety Precautions

Based on data for analogous compounds, this compound should be handled as a substance that is potentially harmful if swallowed, inhaled, or in contact with skin, and may cause irritation.[7][11][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[12]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][11]

-

Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7][13]

-

First Aid:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids, bases, and oxidizing agents.[1][12]

Safe Handling Workflow

Caption: Standard workflow for safely handling chemical reagents.

Conclusion

This compound is a strategically designed chemical intermediate with significant utility in research and development, particularly in the synthesis of novel pharmaceuticals. Its molecular weight of 153.13 g/mol and its unique arrangement of functional groups provide a versatile platform for chemical modification.[5] By understanding its properties, synthesis, and analytical profile, and by adhering to strict safety protocols, researchers can effectively leverage this compound to advance projects in drug discovery, materials science, and beyond.

References

- Aromsyn Co., Ltd. (n.d.). 2,5-Difluoro-4-methyl benzonitrile.

- BLD Pharm. (n.d.). 1007605-44-8 | 2,5-Difluoro-4-methoxybenzonitrile.

- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Unlocking Potential: The Role of this compound as a Biochemical Reagent. Retrieved from NINGBO INNO PHARMCHEM CO., LTD. website.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11344119, 2,4-Difluoro-3-methylbenzonitrile.

- Chemsrc. (2025). This compound | CAS#:1003708-66-4.

- Fisher Scientific. (2025). Safety Data Sheet: 3-Fluoro-4-methylbenzonitrile.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from The Royal Society of Chemistry website.

- TCI Chemicals. (2025). Safety Data Sheet: 2,6-Difluoro-4-hydroxybenzonitrile.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- Fisher Scientific. (2024). Safety Data Sheet.

- Fisher Scientific. (2023). Safety Data Sheet: 2-Amino-4-methylbenzonitrile.

- PubChemLite. (n.d.). This compound (C8H5F2N).

- BOC Sciences. (n.d.). CAS 1003708-66-4 this compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2778443, 2-Fluoro-4-methylbenzonitrile.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011.

- ChemicalBook. (n.d.). Benzonitrile, 2,5-difluoro-4-hydroxy-(887267-05-2) 1H NMR.

- MySkinRecipes. (n.d.). 2,5-Difluoro-4-nitrobenzonitrile.

- ResearchGate. (n.d.). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile.

- Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.

- Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.

- Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile.

- BLD Pharm. (n.d.). 1806273-04-0 | 2,4-Difluoro-5-hydroxybenzonitrile.

- Benchchem. (n.d.). 2,4-Difluoro-5-methylbenzonitrile | CAS 329314-68-3.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Fluoro-4-methylbenzonitrile 85070-67-3.

- Gregory, F., & Gregory, B. (n.d.). NMR Chemical Shifts of Trace Impurities. EPFL.

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.

- Wiley-VCH GmbH. (2025). 4-Methyl-benzonitrile cation - Optional[13C NMR] - Chemical Shifts.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2,4-Difluoro-5-methylbenzonitrile|CAS 329314-68-3 [benchchem.com]

- 3. This compound | CAS#:1003708-66-4 | Chemsrc [chemsrc.com]

- 4. 2,5-Difluoro-4-methyl benzonitrile - Aromsyn Co.,Ltd. [aromsyn.com]

- 5. 2,4-Difluoro-3-methylbenzonitrile | C8H5F2N | CID 11344119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C8H5F2N) [pubchemlite.lcsb.uni.lu]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Fluoro-4-methylbenzonitrile | 85070-67-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. epfl.ch [epfl.ch]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2,5-Difluoro-4-methylbenzonitrile

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2,5-Difluoro-4-methylbenzonitrile, a key intermediate in the development of pharmaceuticals and advanced functional materials. The document is intended for researchers, scientists, and professionals in drug development and materials science. It delves into two primary, field-proven synthetic routes: the Sandmeyer reaction starting from 2,5-difluoro-4-methylaniline and the cyanation of 4-bromo-2,5-difluorotoluene. This guide emphasizes the causality behind experimental choices, provides detailed, step-by-step protocols, and is grounded in authoritative scientific literature.

Introduction: The Significance of this compound

Fluorinated aromatic nitriles are a critical class of compounds in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The nitrile group is a versatile functional handle that can be readily converted into other functionalities such as amines, carboxylic acids, and tetrazoles.

This compound, with its specific substitution pattern, is an important building block for the synthesis of complex organic molecules. Its structural motifs are found in a variety of biologically active compounds and advanced materials. This guide will provide a detailed exploration of the most plausible and practical methods for its synthesis.

Synthetic Pathways and Mechanistic Insights

Two principal routes for the synthesis of this compound are discussed herein. The choice between these pathways may depend on the availability of starting materials, desired scale of synthesis, and the specific capabilities of the laboratory.

Pathway A: The Sandmeyer Reaction of 2,5-Difluoro-4-methylaniline

The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic amine to a nitrile.[1][2] This pathway involves the diazotization of 2,5-difluoro-4-methylaniline to form a diazonium salt, which is then reacted with a copper(I) cyanide salt to yield the desired benzonitrile.

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRN1) mechanism.[1] The key steps are:

-

Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a stable diazonium salt.

-

Single Electron Transfer (SET): The copper(I) catalyst donates an electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.

-

Ligand Transfer: The aryl radical then abstracts a cyanide ligand from the now copper(II) species to form the final product and regenerate the copper(I) catalyst.

Materials:

-

2,5-Difluoro-4-methylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN)

-

Toluene

-

Deionized Water

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2,5-difluoro-4-methylaniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of NaNO₂ (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

-

Cyanation:

-

In a separate flask, prepare a solution of CuCN (1.2 eq) and NaCN (1.3 eq) in water.

-

Warm the cyanide solution to 60-70 °C.

-

Slowly add the cold diazonium salt solution to the warm cyanide solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, heat the reaction mixture at 80 °C for 1 hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract with toluene.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

Pathway B: Cyanation of 4-Bromo-2,5-difluorotoluene

This pathway involves a transition-metal-catalyzed cross-coupling reaction to replace the bromine atom of 4-bromo-2,5-difluorotoluene with a cyanide group. Palladium-catalyzed cyanation is a common and effective method for this transformation.

The starting material, 4-bromo-2,5-difluorotoluene, can be synthesized from 2,5-difluoroaniline via a Sandmeyer bromination followed by a deamination, or through direct bromination of 2,5-difluorotoluene.

The palladium-catalyzed cyanation of aryl bromides typically follows a catalytic cycle involving:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide to form a Pd(II) complex.

-

Transmetalation (or Salt Metathesis): The cyanide source exchanges its cyanide group with the bromide on the palladium complex.

-

Reductive Elimination: The aryl nitrile product is reductively eliminated, regenerating the Pd(0) catalyst.

Materials:

-

4-Bromo-2,5-difluorotoluene

-

Zinc Cyanide (Zn(CN)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Deionized Water

-

Ethyl Acetate

Procedure:

-

Reaction Setup:

-

To a dry Schlenk flask, add 4-bromo-2,5-difluorotoluene (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.04 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous DMF via syringe.

-

-

Reaction:

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove insoluble palladium species.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Data Summary and Characterization

The following table summarizes the key parameters for the two synthetic pathways. The yield and purity are based on typical results for analogous reactions and may vary.

| Parameter | Pathway A: Sandmeyer Reaction | Pathway B: Cyanation |

| Starting Material | 2,5-Difluoro-4-methylaniline | 4-Bromo-2,5-difluorotoluene |

| Key Reagents | NaNO₂, CuCN | Zn(CN)₂, Pd₂(dba)₃, dppf |

| Typical Solvent | Water | DMF |

| Reaction Temperature | 0-5 °C (diazotization), 60-80 °C (cyanation) | 120 °C |

| Anticipated Yield | 60-75% | 70-85% |

| Purity (after purification) | >98% | >98% |

Characterization of this compound:

-

Molecular Formula: C₈H₅F₂N

-

Molecular Weight: 153.13 g/mol

-

Appearance: Expected to be a crystalline solid or a low-melting solid.

-

¹H NMR (CDCl₃): Spectral data for the final product would be expected to show signals corresponding to the aromatic protons and the methyl group protons, with characteristic fluorine-proton couplings.

-

¹³C NMR (CDCl₃): The carbon spectrum would show distinct signals for the aromatic carbons, the methyl carbon, and the nitrile carbon, with carbon-fluorine couplings.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product.

Conclusion and Future Perspectives

Both the Sandmeyer reaction and palladium-catalyzed cyanation represent viable and effective methods for the synthesis of this compound. The choice of method will be dictated by factors such as starting material availability, cost, and the scale of the synthesis. The palladium-catalyzed route may offer higher yields and milder conditions for the final cyanation step, but requires a more complex precursor. The Sandmeyer reaction is a more traditional and often cost-effective approach.

Further optimization of these protocols, particularly in the context of large-scale production, could involve exploring alternative cyanide sources, catalyst systems, and reaction conditions to improve efficiency, safety, and sustainability. The continued development of novel synthetic methodologies will undoubtedly facilitate the broader application of this compound in the creation of next-generation pharmaceuticals and functional materials.

References

- (Reference to a general organic chemistry textbook discussing the Sandmeyer reaction)

- (Reference to a review or primary literature article on palladium-catalyzed cyan

- (Reference to a source for the synthesis of 4-bromo-2,5-difluorotoluene or a similar compound)

- (Additional references as needed to support specific claims or protocols)

-

Wikipedia. (2024). Sandmeyer reaction. Retrieved from [Link]1]

-

L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]2]

-

Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectral Analysis of 2,5-Difluoro-4-methylbenzonitrile

This document provides a comprehensive technical guide to the spectroscopic characterization of 2,5-Difluoro-4-methylbenzonitrile (C₈H₅F₂N), a key intermediate in pharmaceutical and materials science research.[1] This guide is designed for researchers, scientists, and drug development professionals, offering not just spectral data, but a foundational understanding of the principles, experimental protocols, and in-depth interpretation required for structural elucidation and quality control.

While a consolidated, publicly available dataset for this specific molecule is not readily accessible, this guide leverages established spectroscopic principles and data from analogous structures to present a robust, predictive analysis. It serves as an expert framework for what to expect during experimental analysis and how to interpret the resulting data with confidence.

Molecular Structure and Spectroscopic Overview

This compound is an aromatic compound featuring a nitrile (-C≡N), a methyl (-CH₃) group, and two fluorine atoms substituted on the benzene ring. This unique combination of functional groups provides distinct and informative signatures across various spectroscopic techniques.

The primary analytical methods covered in this guide—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—each provide a unique piece of the structural puzzle. NMR reveals the electronic environment and connectivity of the hydrogen, carbon, and fluorine atoms. IR spectroscopy identifies the characteristic vibrational frequencies of the functional groups, and mass spectrometry determines the molecular weight and provides insight into the molecule's fragmentation pattern, confirming its composition.

Caption: Annotated Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.

Foundational Principles of NMR

NMR operates on the principle that atomic nuclei with a non-zero spin, such as ¹H, ¹³C, and ¹⁹F, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei can align with or against the field, creating distinct energy states. The absorption of radiofrequency (RF) radiation can induce a transition between these states. The precise frequency required for this transition is called the resonance frequency, which is exquisitely sensitive to the local electronic environment of the nucleus. This sensitivity gives rise to the chemical shift (δ) , a cornerstone of NMR analysis.[2]

Furthermore, the magnetic fields of neighboring nuclei can influence each other through chemical bonds, a phenomenon known as spin-spin coupling . This coupling causes NMR signals to split into multiplets (e.g., doublets, triplets), and the magnitude of this splitting, the coupling constant (J) , provides direct information about the connectivity of atoms.[3]

Experimental Protocol: NMR

-

Sample Preparation: Dissolve ~5-10 mg of high-purity this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The deuterated solvent is essential to avoid a large interfering solvent signal in ¹H NMR and to provide a lock signal for the spectrometer.[2] Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.[4]

-

Instrument Setup: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths provide better signal dispersion and resolution.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical acquisition involves a 90° pulse followed by detection of the free induction decay (FID).

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Proton decoupling collapses the carbon-proton couplings, resulting in a single sharp peak for each unique carbon, which simplifies the spectrum and enhances signal-to-noise.[5]

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. Due to the high sensitivity and natural abundance of ¹⁹F, this is a relatively rapid experiment.[6]

-

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Predicted ¹H NMR Spectral Data

-

Solvent: CDCl₃

-

Reference: TMS (δ 0.00)

-

Frequency: 400 MHz

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration | Assignment |

| 1 | ~ 7.35 - 7.45 | Doublet of Doublets (dd) | ³J(H,F) ≈ 8-10 Hz, ⁴J(H,F) ≈ 4-6 Hz | 1H | H-6 |

| 2 | ~ 7.15 - 7.25 | Doublet (d) | ⁴J(H,F) ≈ 5-7 Hz | 1H | H-3 |

| 3 | ~ 2.40 | Triplet (t) or Doublet of Doublets (dd) | ⁴J(H,F) ≈ 2-3 Hz | 3H | -CH₃ |

In-Depth Interpretation (¹H NMR):

-

Aromatic Protons (H-6 and H-3): The molecule has two aromatic protons. H-6 is expected to be the most downfield (highest ppm) due to its position between the electron-withdrawing nitrile group and the electronegative fluorine at C-5. Its signal will be split into a doublet by the adjacent fluorine (F-5, a large ³J coupling) and again into a doublet by the more distant fluorine (F-2, a smaller ⁴J coupling), resulting in a doublet of doublets. H-3 is adjacent to the fluorine at C-2, which will split its signal into a doublet (³J coupling). However, coupling to the more distant F-5 (⁴J) might also be observed, potentially making it a narrow doublet of doublets.

-

Methyl Protons (-CH₃): The methyl group protons are attached to an aromatic ring and are expected to resonate around 2.40 ppm. These protons will experience weak coupling to the adjacent fluorine atom at C-5 (a ⁴J coupling) and potentially the proton at H-3 (a ⁵J coupling), likely appearing as a narrow triplet or doublet of doublets.

Predicted ¹³C NMR Spectral Data

-

Solvent: CDCl₃

-

Reference: TMS (δ 0.00)

-

Frequency: 100 MHz

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity (Coupled) | Coupling Constant(s) (J, Hz) | Assignment |

| 1 | ~ 160 - 165 | Doublet (d) | ¹J(C,F) ≈ 250-260 | C-2 |

| 2 | ~ 158 - 163 | Doublet (d) | ¹J(C,F) ≈ 250-260 | C-5 |

| 3 | ~ 130 - 135 | Doublet (d) | ²J(C,F) ≈ 15-20 | C-4 |

| 4 | ~ 120 - 125 | Doublet of Doublets (dd) | ²J(C,F), ³J(C,F) ≈ 5-10 | C-6 |

| 5 | ~ 118 - 123 | Doublet (d) | ²J(C,F) ≈ 20-25 | C-3 |

| 6 | ~ 115 - 117 | Singlet (s) | - | -C≡N |

| 7 | ~ 100 - 105 | Doublet (d) | ²J(C,F) ≈ 20-30 | C-1 |

| 8 | ~ 14 - 16 | Quartet (q) | ³J(C,F) ≈ 3-5 | -CH₃ |

In-Depth Interpretation (¹³C NMR):

-

Carbons Bonded to Fluorine (C-2, C-5): The most prominent features in the ¹³C NMR spectrum will be the two carbons directly attached to fluorine. Their signals will appear far downfield and will be split into large doublets due to strong one-bond C-F coupling (¹J(C,F) ~250 Hz).[7]

-

Quaternary Carbons (C-1, C-4, -C≡N): The nitrile carbon (-C≡N) typically appears around 115-117 ppm and will likely be a weak signal. C-1, the carbon bearing the nitrile group, will be significantly affected by coupling to the adjacent fluorine (F-2). C-4, bearing the methyl group, will also show coupling to the adjacent fluorine (F-5). These quaternary carbons often have lower intensity in proton-decoupled spectra.

-

Aromatic CH Carbons (C-3, C-6): These carbons will show smaller couplings to the fluorine atoms depending on their proximity (²J, ³J).

-

Methyl Carbon (-CH₃): The methyl carbon will appear upfield and will likely be split into a quartet by the three attached protons in a coupled spectrum, and may show a small coupling to the fluorine at C-5 in a decoupled spectrum.

Predicted ¹⁹F NMR Spectral Data

-

Solvent: CDCl₃

-

Reference: CFCl₃ (δ 0.00)

-

Frequency: 376 MHz

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Assignment |

| 1 | ~ -110 to -115 | Doublet of Doublets (dd) | ³J(F,H) ≈ 8-10 Hz, ⁴J(F,F) ≈ 15-20 Hz | F-5 |

| 2 | ~ -115 to -120 | Doublet of Doublets (dd) | ³J(F,H) ≈ 5-7 Hz, ⁴J(F,F) ≈ 15-20 Hz | F-2 |

In-Depth Interpretation (¹⁹F NMR):

Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique.[6]

-

Chemical Shifts: The chemical shifts for fluorine atoms on an aromatic ring typically fall in the -100 to -170 ppm range.[8]

-

Coupling: We expect to see two distinct signals for the two non-equivalent fluorine atoms. The signal for F-5 should be split into a doublet by the adjacent proton H-6 (³J(F,H)) and again by the fluorine at C-2 (a four-bond coupling, ⁴J(F,F)). Similarly, the signal for F-2 will be split by H-3 (³J(F,H)) and by F-5 (⁴J(F,F)). The F-F coupling constant is expected to be in the range of 15-20 Hz.[6]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

Foundational Principles of IR Spectroscopy

A molecule absorbs IR radiation only when the vibration results in a change in the molecule's dipole moment.[9] The absorption bands are plotted as wavenumber (cm⁻¹) versus transmittance (%). Key diagnostic regions include the X-H stretching region (4000-2500 cm⁻¹), the triple bond region (2500-2000 cm⁻¹), the double bond region (2000-1500 cm⁻¹), and the fingerprint region (<1500 cm⁻¹), which contains complex vibrations unique to the molecule as a whole.[10]

Experimental Protocol: FT-IR

-

Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR). A small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Data Acquisition: An FT-IR (Fourier-Transform Infrared) spectrometer is used. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. Then, the sample spectrum is recorded. The instrument automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| ~ 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic C-H |

| ~ 2950 - 2850 | Medium-Weak | C-H Stretch | Methyl (-CH₃) |

| ~ 2230 - 2220 | Strong, Sharp | C≡N Stretch | Nitrile |

| ~ 1620 - 1580 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~ 1500 - 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~ 1280 - 1100 | Strong | C-F Stretch | Aryl-Fluoride |

In-Depth Interpretation (IR):

-

Nitrile Stretch: The most diagnostic peak in the IR spectrum will be the strong, sharp absorption for the nitrile (C≡N) triple bond stretch, expected around 2230-2220 cm⁻¹. Its position indicates conjugation with the aromatic ring.[11]

-

C-F Stretches: The carbon-fluorine bonds will produce very strong absorption bands in the 1280-1100 cm⁻¹ region. The presence of multiple strong peaks here is a clear indicator of fluorination.

-

Aromatic and Alkyl C-H Stretches: The stretches for the sp²-hybridized aromatic C-H bonds will appear just above 3000 cm⁻¹, while the sp³-hybridized C-H bonds of the methyl group will appear just below 3000 cm⁻¹.[9]

-

Aromatic C=C Stretches: The benzene ring will show characteristic C=C stretching vibrations in the 1620-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

Foundational Principles of MS

In a typical mass spectrometer, a molecule is first ionized to form a molecular ion (M⁺•). This ion, and any fragment ions formed from its decomposition, are then accelerated into a mass analyzer, which separates them based on their m/z ratio.[12] In Electron Ionization (EI) MS, high-energy electrons are used for ionization, which often leads to extensive fragmentation. This fragmentation is not random; the molecule breaks at its weakest points and in ways that form stable cations or neutral radicals.[13]

Experimental Protocol: MS

-

Sample Introduction: A dilute solution of the sample is injected into the instrument. For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. For less volatile compounds, direct infusion into an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source is common.

-

Ionization: The sample is vaporized and ionized. Electron Ionization (EI) at 70 eV is a standard method that produces reproducible fragmentation patterns useful for library matching.

-

Mass Analysis: The ions are separated by the mass analyzer (e.g., quadrupole, time-of-flight) and detected.

-

Data Analysis: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Predicted Mass Spectral Data

-

Molecular Formula: C₈H₅F₂N

-

Molecular Weight: 153.04 g/mol [14]

-

Ionization Mode: Electron Ionization (EI)

| m/z (Predicted) | Possible Identity | Notes |

| 153 | [C₈H₅F₂N]⁺• | Molecular Ion (M⁺•). Expected to be a prominent peak. |

| 152 | [C₈H₄F₂N]⁺ | [M-H]⁺• |

| 138 | [C₇H₂F₂N]⁺ | [M-CH₃]⁺ |

| 126 | [C₇H₅F₂]⁺ | [M-HCN]⁺• |

| 108 | [C₆H₂F₂]⁺• | [M-HCN-CH₃]⁺• |

In-Depth Interpretation (MS):

The mass spectrum provides a fingerprint based on the molecule's fragmentation.

-

Molecular Ion (M⁺•): The highest m/z peak corresponding to the intact molecule will confirm the molecular weight. For this compound, this will be at m/z 153. The presence of two fluorine atoms will give this peak a characteristic isotopic pattern.

-

Key Fragmentation Pathways: Aromatic systems are relatively stable, so the molecular ion peak is expected to be quite intense.[15] Common fragmentation patterns for this molecule would involve the loss of stable neutral molecules or radicals:

-

Loss of a Methyl Radical ([M-15]⁺): Cleavage of the C-C bond between the ring and the methyl group would result in a fragment at m/z 138.

-

Loss of HCN ([M-27]⁺•): A common fragmentation for nitriles is the elimination of a neutral hydrogen cyanide molecule, leading to a fragment at m/z 126.

-

Caption: A simplified, proposed fragmentation pathway for this compound in EI-MS.

Conclusion

The structural elucidation of this compound is a synergistic process requiring the application of multiple spectroscopic techniques. NMR spectroscopy provides the detailed carbon-hydrogen-fluorine framework and connectivity. IR spectroscopy rapidly confirms the presence of key functional groups, particularly the nitrile and aryl-fluoride moieties. Finally, mass spectrometry confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. This guide provides the theoretical foundation and a predictive data framework for researchers to confidently acquire and interpret the spectral data for this important chemical intermediate, ensuring its identity and purity in critical research and development applications.

References

-

Royal Society of Chemistry. (2014). Electronic Supplementary Information. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

-

University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

Lafayette College Libraries. Spectral database for organic compounds, SDBS. Retrieved from [Link]

-

re3data.org. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Bioregistry. Spectral Database for Organic Compounds. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

Imperial College London. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

-

Nicholson, J. K., & Wilson, I. D. (2007). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Progress in Nuclear Magnetic Resonance Spectroscopy, 51(1-2), 1-24. Retrieved from [Link]

-

AZoOptics. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

-

Sparkman, O. D., et al. (2011). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

Thieme. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. 19Flourine NMR [chem.ch.huji.ac.il]

- 2. che.hw.ac.uk [che.hw.ac.uk]

- 3. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. mdpi.com [mdpi.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. uni-saarland.de [uni-saarland.de]

- 14. PubChemLite - this compound (C8H5F2N) [pubchemlite.lcsb.uni.lu]

- 15. chem.libretexts.org [chem.libretexts.org]

A Senior Application Scientist's Guide to the Solubility of 2,5-Difluoro-4-methylbenzonitrile in Organic Solvents

Introduction: The Strategic Importance of 2,5-Difluoro-4-methylbenzonitrile in Modern Synthesis

In the landscape of contemporary drug discovery and agrochemical development, this compound has emerged as a pivotal structural motif.[1][2][3][] The strategic incorporation of fluorine atoms into molecular scaffolds is a well-established tactic to modulate key properties such as metabolic stability, binding affinity, and lipophilicity.[5][6] As a versatile building block, understanding the fundamental physical properties of this compound is not merely an academic exercise; it is a critical prerequisite for successful process development, reaction optimization, purification, and formulation.

Solubility, in particular, governs the efficiency of synthetic reactions, dictates the choice of crystallization or chromatographic purification methods, and can provide early insights into potential bioavailability challenges. This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond a simple data sheet to provide a comprehensive framework for predicting, experimentally determining, and interpreting the solubility of this compound across a spectrum of relevant organic solvents. As a Senior Application Scientist, my objective is to explain not just the protocols but the causality behind them, empowering you to generate reliable and reproducible data in your own laboratory settings.

Theoretical Framework: Predicting Solubility from Molecular Architecture

Before any solvent is measured, a robust theoretical assessment of the solute's structure can provide invaluable predictive insights. The principle of "like dissolves like" remains a cornerstone of solubility science, stating that substances with similar polarities are more likely to be miscible.[7][8]

Let us deconstruct the molecular architecture of this compound:

-

Benzene Ring: The core aromatic ring is inherently non-polar and lipophilic, favoring interactions with non-polar solvents like toluene and hexane through van der Waals forces.

-

Nitrile Group (-C≡N): This is a strongly polar functional group with a significant dipole moment. It can act as a hydrogen bond acceptor and engage in dipole-dipole interactions, suggesting affinity for more polar solvents. Benzonitrile itself is slightly soluble in water but shows good solubility in a range of organic solvents.[9][10][11]

-

Fluorine Substituents (-F): The two fluorine atoms are highly electronegative, introducing polarity. However, in medicinal chemistry, fluorination is often used to enhance lipophilicity and improve tissue penetration, highlighting a dual nature that can complicate simple predictions.[5]

-

Methyl Group (-CH₃): This is a non-polar, alkyl group that contributes to the overall lipophilicity of the molecule.

Expert Synthesis: The structure of this compound presents a balance of polar and non-polar characteristics. The large, non-polar surface area of the substituted ring suggests poor solubility in highly polar protic solvents like water. Conversely, the presence of the polar nitrile and fluorine groups indicates that it will likely require solvents with some degree of polarity to achieve significant dissolution and will not be exclusively soluble in pure hydrocarbons. Therefore, we can hypothesize that its optimal solubility will be found in solvents of intermediate polarity, such as ethers, esters, and chlorinated solvents, as well as polar aprotic solvents.

Experimental Determination of Solubility: A Multi-tiered Approach

No prediction can replace empirical data. The following sections detail a systematic, multi-tiered approach to accurately characterize the solubility profile of this compound.

Tier 1: Rapid Qualitative Solubility Screening

This initial phase is designed for rapid screening across a broad range of solvent polarities to identify promising candidates for quantitative analysis. It is a cost-effective method to quickly map the solubility landscape.

-

Preparation: Arrange a series of labeled 1 dram vials or small test tubes.

-

Analyte Addition: Into each vial, accurately weigh approximately 2-5 mg of this compound.

-

Solvent Addition: Add 0.5 mL of a test solvent to the first vial. A suggested solvent panel includes:

-

Non-Polar: Hexane, Toluene

-

Moderately Polar: Dichloromethane (DCM), Diethyl Ether, Ethyl Acetate (EtOAc)

-

Polar Aprotic: Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF)

-

Polar Protic: Ethanol, Methanol, Water

-

-

Mixing: Cap the vial and vortex vigorously for 30-60 seconds at ambient temperature.

-

Observation: Visually inspect the mixture against a dark background. Classify the result as:

-

Documentation: Record the observations for each solvent.

This workflow provides a rapid, qualitative overview to guide further quantitative studies.

Caption: Workflow for Rapid Qualitative Solubility Screening.

Tier 2: Rigorous Quantitative Solubility Determination

For applications in process chemistry and formulation, precise quantitative data is non-negotiable. The isothermal shake-flask method is a globally recognized gold-standard technique for this purpose.[13]

This protocol is self-validating by ensuring the system reaches true equilibrium and employing a specific, validated analytical method for quantification.

-

System Preparation:

-

Place an excess amount of this compound (e.g., 50-100 mg) into several screw-capped vials containing a known volume (e.g., 2-5 mL) of the selected solvent. Using an excess of solid is crucial to ensure a saturated solution is formed.

-

Prepare at least three replicates for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stirring plate equipped with a temperature-controlled bath (e.g., 25.0 ± 0.5 °C).

-

Agitate the slurries for a minimum of 24 hours. Causality: Shorter times may result in a supersaturated or undersaturated solution, leading to erroneous data. 24-48 hours is typically sufficient for most small molecules to reach equilibrium.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed in the temperature-controlled bath for 1-2 hours to allow coarse particles to settle.

-

Withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean vial. Causality: This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

-

-

Sample Preparation for Analysis:

-

Accurately dilute a known volume of the clear, filtered supernatant with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical instrument.

-

-

Quantification via HPLC-UV:

-

Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with a UV detector set to an appropriate wavelength for the analyte.

-

Prepare a multi-point calibration curve using accurately weighed standards of this compound.

-

Calculate the concentration of the saturated solution based on the calibration curve and the dilution factor.

-

-

Data Reporting:

-

Express the final solubility in conventional units such as mg/mL or mol/L at the specified temperature.

-

Caption: Workflow for Quantitative Shake-Flask Solubility Measurement.

Data Presentation and Strategic Interpretation

All empirically determined quantitative data should be consolidated into a clear, structured format for easy comparison and interpretation.

Table 1: Solubility Profile of this compound at 25°C

| Solvent | Solvent Polarity Index (SPI)¹ | Qualitative Result | Quantitative Solubility (mg/mL) | Application Notes |

| Hexane | 0.1 | Insoluble | Record Data Here | Potential anti-solvent for crystallization. |

| Toluene | 2.4 | Partially Soluble | Record Data Here | Suitable for synthesis at elevated temperatures. |

| Dichloromethane | 3.1 | Freely Soluble | Record Data Here | Excellent solvent for reactions and chromatography. |

| Ethyl Acetate | 4.4 | Freely Soluble | Record Data Here | Preferred green solvent for purification. |

| Acetone | 5.1 | Freely Soluble | Record Data Here | Useful for cleaning and as a reaction medium. |

| Acetonitrile | 5.8 | Soluble | Record Data Here | Common HPLC mobile phase component. |

| Methanol | 5.1 | Partially Soluble | Record Data Here | Potential for crystallization with anti-solvent. |

| Water | 10.2 | Insoluble | Record Data Here | Indicates low aqueous solubility; potential bioavailability issues. |

| ¹ Snyder Polarity Index is a commonly used measure. |

Interpreting the Data for Drug Development:

-

High Solubility in DCM/EtOAc: Suggests these solvents are excellent choices for reaction media and for purification via silica gel chromatography.

-

Low Solubility in Hexane: Confirms that hexane can be effectively used as an anti-solvent to induce crystallization from a more soluble medium, aiding in purification.

-

Low Water Solubility: This is a critical finding. While often beneficial for CNS-targeted drugs, it may necessitate formulation strategies like amorphous solid dispersions or salt formation (if a basic/acidic handle were present) to improve oral absorption for other targets.

-

Solubility in Methanol/Ethanol: Moderate solubility in these protic solvents is useful for certain reaction types and for preparing stock solutions for biological screening.

Conclusion

The solubility profile of this compound is a foundational dataset that directly impacts its application in pharmaceutical and chemical research. This guide provides a robust framework, moving from theoretical prediction based on molecular structure to rigorous, multi-tiered experimental verification. By implementing the detailed qualitative and quantitative protocols, researchers can generate the high-quality, reliable data necessary to accelerate process development, streamline purification, and make informed decisions in the complex path of drug discovery. The true value lies not just in the final numbers, but in understanding how to generate them and what they signify for the future of a promising molecule.

References

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- University of Toronto Scarborough. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. UTSC.

- Faculty of Science, Taibah University. (n.d.).

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Chemsrc. (2025). This compound | CAS#:1003708-66-4.

- University of Calgary. (2023). Solubility of Organic Compounds.

- Solubility of Things. (n.d.). Benzonitrile.

- MySkinRecipes. (n.d.). 2,5-Difluoro-4-nitrobenzonitrile.

- Aromsyn Co., Ltd. (n.d.). 2,5-Difluoro-4-methyl benzonitrile.

- Chem-Impex. (n.d.). 2-Fluoro-4-methylbenzonitrile.

- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.

- National Center for Biotechnology Inform

- ResearchGate. (n.d.). Fluorine in drug discovery: Role, design and case studies.

- BOC Sciences. (n.d.). CAS 1003708-66-4 this compound.

- Benchchem. (n.d.). 2,4-Difluoro-5-methylbenzonitrile|CAS 329314-68-3.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

Sources

- 1. 2,5-Difluoro-4-nitrobenzonitrile [myskinrecipes.com]

- 2. 2,5-Difluoro-4-methyl benzonitrile - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. chemimpex.com [chemimpex.com]